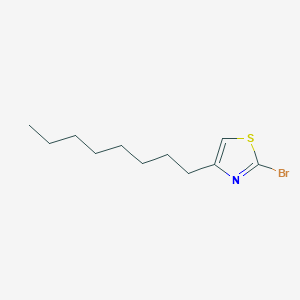

2-Bromo-4-octylthiazole

Description

2-Bromo-4-octylthiazole is a brominated thiazole derivative characterized by an octyl chain at the 4-position and a bromine atom at the 2-position of the thiazole ring. This compound serves as a critical monomer in synthesizing thermoelectric conjugated polymers due to its electron-deficient thiazole core and the solubilizing octyl chain, which enhances processability in organic solvents . Its synthesis involves Stille coupling reactions with organostannane reagents (e.g., 2,5-bis(trimethylstannyl)thiophene), followed by bromination using N-bromosuccinimide (NBS). Notably, the synthesis avoids column chromatography purification, enabling scalable production with yields of 48–58% for derived polymers like poly(2,5-bis(4-octylthiazol-2-yl)thiophene) (Tz) and poly(2,5-bis(4-octylthiazol-2-yl)thieno[3,2-b]thiophene) (TTz) .

Properties

Molecular Formula |

C11H18BrNS |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

2-bromo-4-octyl-1,3-thiazole |

InChI |

InChI=1S/C11H18BrNS/c1-2-3-4-5-6-7-8-10-9-14-11(12)13-10/h9H,2-8H2,1H3 |

InChI Key |

XKULLCWEOZGVGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CSC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-octylthiazole typically involves the bromination of 4-octylthiazole. One common method includes the reaction of 4-octylthiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-octylthiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form 4-octylthiazole.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various 2-substituted-4-octylthiazoles.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions regenerate 4-octylthiazole .

Scientific Research Applications

2-Bromo-4-octylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 2-Bromo-4-octylthiazole largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with bromine substituents and varying alkyl/aryl groups exhibit distinct structural, synthetic, and functional properties. Below is a detailed comparison:

Table 1: Comparative Analysis of 2-Bromo-4-octylthiazole and Analogues

Structural and Electronic Differences

- Substituent Effects: this compound: The octyl chain enhances solubility in nonpolar solvents, critical for polymer processing, while the electron-withdrawing bromine stabilizes the conjugated system . Phenyl/Methyl Analogues (e.g., 2-Bromo-4-phenylthiazole): Aromatic substituents like phenyl groups introduce π-π stacking interactions, favoring crystallinity , but reduce solubility compared to alkyl chains. Methyl groups (e.g., in 2-Bromo-5-methyl-4-phenylthiazole) minimally affect solubility but modify steric hindrance . Carboxylate Derivatives (e.g., Ethyl 2-bromothiazole-4-carboxylate): Polar ester groups enable nucleophilic substitution reactions, broadening utility in medicinal chemistry .

Reactivity and Stability

- The octyl chain in this compound reduces steric hindrance at the reactive 2-position, facilitating coupling reactions . In contrast, bulky phenyl groups (e.g., 2-Bromo-4-phenylthiazole) may slow reaction kinetics .

- Bromine at the 2-position is more labile in electron-deficient thiazoles, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 5-bromo isomers (e.g., 5-Bromo-2-ethyl-4-methylthiazole) show distinct regioselectivity .

Research Findings and Implications

- Gaps in Knowledge: Limited data exist on the biological activity of this compound, unlike its phenyl-substituted counterparts . Further studies could explore hybrid derivatives merging alkyl and pharmacophoric groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.